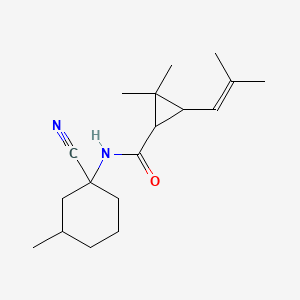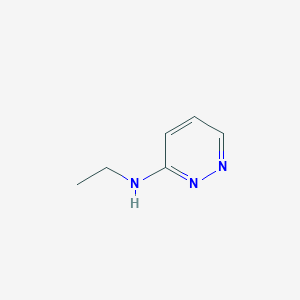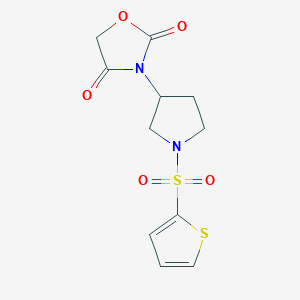![molecular formula C20H22BrClN2OS B2491891 3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101776-55-9](/img/structure/B2491891.png)
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. The structural complexity of these compounds, including the presence of imidazo[2,1-b][1,3]thiazin rings, is notable for their potential interaction with biological targets.
Synthesis Analysis
Heterocyclic compounds similar to the specified chemical have been synthesized through various methods, including cyclization reactions and interactions with sulfamoyl chloride, indicating the importance of choosing appropriate precursors and reaction conditions for the successful synthesis of complex molecules like the one (Edenhofer & Meister, 1977).
Molecular Structure Analysis
Structural analysis of related compounds has been conducted using techniques such as X-ray diffraction, revealing the importance of planar conformations and intramolecular hydrogen bonding in stabilizing the molecular structure. These analyses provide insights into the three-dimensional configuration and electronic distribution within the molecule (Sharma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of related heterocyclic compounds has been studied, including their interactions with bromine and the formation of bromo derivatives, which highlights the potential for functionalization and derivatization of the compound (Saldabol et al., 1975).
Applications De Recherche Scientifique
Antineoplastic Potential
The compound has shown promising results in the realm of antineoplastic agents. A study by Potikha and Brovarets (2020) highlights the synthesis of similar compounds and their significant antitumor activity. Their research found that these compounds exhibited high antitumor potential on 60 human cancer cell lines (Potikha & Brovarets, 2020).
Structural and Reactivity Studies
Research on compounds structurally related to 3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide provides insights into their properties and potential applications. Studies by Lah et al. (2000), and Billi et al. (2000) explored the structural characteristics and reactivity of similar compounds, which can be crucial for understanding their application in various fields of chemistry and pharmacology (Lah et al., 2000); (Billi et al., 2000).
Synthesis and Biological Activities
Further research by Knak et al. (2015), and Guseinov et al. (2020) focuses on the synthesis of similar compounds and their potential biological activities. These studies contribute to understanding the wider applications of such compounds in medicinal chemistry and drug development (Knak et al., 2015); (Guseinov et al., 2020).
Applications in Plant Growth Regulation
The compound and its analogs have been explored for their impact on plant growth. Research by Slyvka et al. (2022) demonstrated the effects of similar compounds on the physiological development of seedlings, indicating potential applications in agriculture and plant sciences (Slyvka et al., 2022).
Crystallographic and Supramolecular Studies
Studies focused on the crystal structure and supramolecular assembly of related compounds are crucial for understanding their chemical behavior. Research by Praveen et al. (2014) is an example of this, providing valuable insights into the structural aspects of these compounds (Praveen et al., 2014).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN2OS.BrH/c1-14-5-3-6-18(15(14)2)22-13-20(24,16-7-9-17(21)10-8-16)23-11-4-12-25-19(22)23;/h3,5-10,24H,4,11-13H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXJDBKCDUQOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)
![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)


![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)







![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)
![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)